molecular formula C10H9ClN6O2 B1525931 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol CAS No. 842149-46-6

2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol

Cat. No.: B1525931
CAS No.: 842149-46-6
M. Wt: 280.67 g/mol
InChI Key: WGKAFLLLVPMZQU-UHFFFAOYSA-N
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Description

The compound “2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole ring and an imidazopyridine ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and imidazopyridine rings, along with an amino group and a hydroxyl group. These functional groups could potentially form hydrogen bonds and other interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino and hydroxyl groups, which are nucleophilic and could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and hydroxyl groups could enhance its solubility in water .

Scientific Research Applications

Cancer and Arthritis Treatment

  • Akt Kinase Antagonism : Imidazo[4,5-c]pyridine analogs, including compounds with a 4-amino-1,2,5-oxadiazole substituent, have shown activity as antagonists of Akt (Protein Kinase B) kinase. These compounds have potential applications in treating cancer and arthritis (Lippa, 2007).

Protein Kinase Inhibition

  • MSK-1 Inhibitors : The imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl template has been optimized for inhibiting mitogen and stress-activated protein kinase-1 (MSK-1), with selectivity over other kinases. This finding is significant for designing inhibitors targeting specific protein kinases (Bamford et al., 2005).

Antimicrobial Applications

  • Antifungal Activities : Novel imidazo[1,2-a]pyridines, including derivatives of 2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-N-substituted hydrazinecarbothioamides, have demonstrated moderate antifungal activity. This suggests a potential role for these compounds in developing new antifungal agents (Göktaş et al., 2014).

Anticoagulant Properties

  • In Vitro Anticoagulant Activity : A series of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives, synthesized as potential anticoagulant agents, displayed significant anticoagulant abilities in canine blood. This indicates a possible use in developing new anticoagulants (Yang et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Several studies have focused on synthesizing and characterizing imidazo[4,5-c]pyridine derivatives. This includes exploring different synthetic routes and understanding their chemical behavior, which is crucial for the development of compounds with specific desired properties (Lis et al., 1990).

Anti-Inflammatory and Vasodilatory Activities

  • Rho Kinase Inhibition : Compounds with the imidazo[4,5-c]pyridin structure have been identified as inhibitors of Rho kinase (ROCK), showing anti-inflammatory and vasodilatory activities. These findings are significant for cardiovascular disease research and therapy (Doe et al., 2007).

Mechanism of Action

The compound also contains an imidazo[4,5-c]pyridine moiety, which is a type of azole. Azoles are a class of compounds that are often used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .

The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and how it is metabolized by the body. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, how it interacts with its target, and its overall efficacy .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific biological targets it interacts with .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its biological activity and potential applications .

Properties

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN6O2/c1-2-17-7-4(18)3-13-8(11)5(7)14-10(17)6-9(12)16-19-15-6/h3,18H,2H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKAFLLLVPMZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2O)Cl)N=C1C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728526
Record name 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842149-46-6
Record name 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (VI, 50 g, 0.14 mol) in THF (1 L) was cooled in a dry-ice/acetone bath until the internal temperature was below −75° C. Isopropyl magnesium chloride (225 mL, 2M in ether, 0.45 mol) was added slowly at a rate to keep the reaction temperature below −70° C. After an additional 10 min., trimethyl borate (54 mL, 0.48 mol) was added and the reaction was maintained in the dry-ice acetone bath for 1 h. The bath was removed and the reaction was allowed to reach ambient temperature. After 18 h., the resultant yellow suspension was cooled to 0° C. A solution of 30% hydrogen peroxide (250 mL) and 3N NaOH (100 mL) was added at a rate to keep the reaction temperature below 40° C. The ice bath was then removed and the reaction was stirred vigorously at ambient temperature for 2 h. The bulk of the organic solvent was removed under reduced pressure and the aqueous layer was acidified to pH 3 with 1N HCl. After stirring the resulting suspension for 30 min., ethyl acetate (200 mL) was added. After stirring for another 1 h, the solid was collected by filtration. The filter cake was washed sequentially with water, ethyl acetate, toluene and ethyl acetate. The solid was dried to a constant weight to give 35.9 g (88% yield) of the desired compound (VII) as a pale yellow solid. This was used without further purification. MS (ES+) m/z 281.3 (M+H)+.
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
reactant
Reaction Step Three
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Reactant of Route 2
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Reactant of Route 3
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Reactant of Route 4
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Reactant of Route 5
Reactant of Route 5
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Reactant of Route 6
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol

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